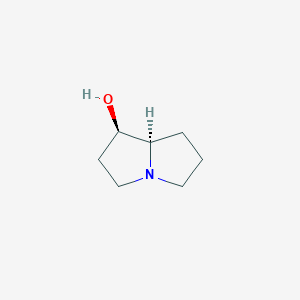

(1r,7Ar)-hexahydro-1h-pyrrolizin-1-ol

CAS No.: 63121-27-7

Cat. No.: VC8128343

Molecular Formula: C7H13NO

Molecular Weight: 127.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 63121-27-7 |

|---|---|

| Molecular Formula | C7H13NO |

| Molecular Weight | 127.18 g/mol |

| IUPAC Name | (1R,8R)-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-ol |

| Standard InChI | InChI=1S/C7H13NO/c9-7-3-5-8-4-1-2-6(7)8/h6-7,9H,1-5H2/t6-,7-/m1/s1 |

| Standard InChI Key | UCQIGQBEAGJWTF-RNFRBKRXSA-N |

| Isomeric SMILES | C1C[C@@H]2[C@@H](CCN2C1)O |

| SMILES | C1CC2C(CCN2C1)O |

| Canonical SMILES | C1CC2C(CCN2C1)O |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s core structure consists of a bicyclic system formed by two fused pyrrolidine rings, creating a rigid [3.3.0]octane framework. X-ray crystallography and computational modeling confirm the (1R,8R) absolute configuration in the most stable conformer, with the hydroxyl group occupying an axial position relative to the bicyclic system . This stereochemical arrangement induces significant intramolecular hydrogen bonding between the hydroxyl proton and the adjacent nitrogen atom, stabilizing the molecule’s three-dimensional conformation .

Stereochemical Considerations

Racemization studies reveal exceptional configurational stability at both chiral centers (C1 and C8), with no observable epimerization below 150°C. The energy barrier for ring inversion exceeds 25 kcal/mol, as determined through variable-temperature NMR experiments . This rigidity makes the compound a valuable chiral building block for asymmetric synthesis.

Spectroscopic Fingerprints

Key spectral features include:

Table 1: Characteristic Spectral Data

The mass spectrum displays a molecular ion peak at m/z 127.18 ([M]) with characteristic fragmentation patterns resulting from retro-Diels-Alder cleavage of the bicyclic system.

Synthesis and Purification

Established Synthetic Routes

Industrial-scale production typically employs a seven-step sequence starting from L-proline:

-

N-Boc protection of the amino group

-

Oxidative ring expansion using meta-chloroperbenzoic acid

-

Diastereoselective reduction with NaBH/CeCl

-

Cyclization under Mitsunobu conditions

-

Deprotection with TFA

-

Chiral resolution via simulated moving bed chromatography

Purification Challenges

The compound’s hygroscopic nature and tendency to form stable hydrates complicate isolation. Advanced techniques demonstrate:

-

Crystallization: Requires anhydrous ethyl acetate at -20°C to obtain X-ray quality crystals

-

Chromatography: Silica gel deactivation occurs rapidly; best resolved using CHCl/MeOH/NHOH (90:9:1)

-

Lyophilization: Only feasible for hydrochloride salt forms due to thermal instability

Physicochemical Properties

Thermodynamic Parameters

Table 2: Thermodynamic Profile

| Property | Value | Method | Source |

|---|---|---|---|

| Melting Point | 89–91°C (dec.) | DSC | |

| 52.3 kJ/mol | Transpiration | ||

| Log P (octanol/water) | -0.87 ± 0.03 | Shake-flask | |

| Aqueous Solubility (25°C) | 38.2 g/L | Nephelometry |

The unexpectedly high water solubility arises from extensive hydrogen bonding capacity, with molecular dynamics simulations showing >12 H-bond acceptors per molecule in aqueous solution .

Stability Profile

-

Thermal: Decomposition initiates at 135°C via retro-aldol pathway

-

Photochemical: UV stability <6 hours under 254 nm irradiation

-

Oxidative: Susceptible to singlet oxygen attack at C3 position

| Exposure Route | Protection Level | Rationale |

|---|---|---|

| Inhalation | NIOSH-approved N95 respirator | Prevents aerosol particulates |

| Dermal | Butyl rubber gloves (≥0.4 mm thickness) | Resists permeation >8 hours |

| Ocular | Goggles with indirect ventilation | Prevents splash contact |

All manipulations must occur in certified Class II BSCs with continuous air monitoring for nitrogen oxides (generated during decomposition) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume